molecular formula C10H12BrN5O3 B045375 2-Bromo-3'-deoxyadenosine CAS No. 115044-76-3

2-Bromo-3'-deoxyadenosine

Cat. No. B045375
M. Wt: 330.14 g/mol
InChI Key: MOFDAKHUBHRTST-OBXARNEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3'-deoxyadenosine (BrdA) is a synthetic nucleoside analogue that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. BrdA is a structural analogue of adenosine, a purine nucleoside that plays a crucial role in various biological processes, including DNA synthesis and energy transfer.

Mechanism Of Action

2-Bromo-3'-deoxyadenosine exerts its anticancer effects by incorporating into DNA during replication, leading to the inhibition of DNA synthesis and the induction of DNA damage. This, in turn, activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

2-Bromo-3'-deoxyadenosine has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of DNA damage, and the activation of the DNA damage response pathway. 2-Bromo-3'-deoxyadenosine has also been found to inhibit the activity of ribonucleotide reductase, an enzyme that is critical for DNA synthesis.

Advantages And Limitations For Lab Experiments

2-Bromo-3'-deoxyadenosine has several advantages for use in lab experiments, including its ability to induce apoptosis in cancer cells and its potential for use in combination therapy with radiation. However, 2-Bromo-3'-deoxyadenosine also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

The potential applications of 2-Bromo-3'-deoxyadenosine in cancer therapy are vast, and several future directions can be explored. These include the development of new 2-Bromo-3'-deoxyadenosine analogues with improved efficacy and reduced toxicity, the investigation of 2-Bromo-3'-deoxyadenosine's potential for use in combination with other cancer therapies, and the exploration of 2-Bromo-3'-deoxyadenosine's potential for use in other diseases, such as viral infections.
Conclusion:
In conclusion, 2-Bromo-3'-deoxyadenosine is a promising candidate for cancer therapy due to its ability to induce apoptosis in cancer cells and sensitize them to radiation therapy. Its mechanism of action involves the inhibition of DNA synthesis and the induction of DNA damage, leading to activation of the DNA damage response pathway. Further studies are needed to determine the optimal dosage and administration of 2-Bromo-3'-deoxyadenosine and to explore its potential for use in combination with other cancer therapies.

Synthesis Methods

2-Bromo-3'-deoxyadenosine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 2-Bromo-3'-deoxyadenosine involves the reaction of 2-bromo-6-chloropurine with 3,5-di-O-benzoyl-D-ribose, followed by deprotection of the benzoyl groups. Enzymatic synthesis of 2-Bromo-3'-deoxyadenosine involves the use of nucleoside phosphorylase enzymes, which catalyze the transfer of a nucleoside group to a sugar moiety.

Scientific Research Applications

2-Bromo-3'-deoxyadenosine has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting DNA synthesis and disrupting cell cycle progression. 2-Bromo-3'-deoxyadenosine has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

CAS RN

115044-76-3

Product Name

2-Bromo-3'-deoxyadenosine

Molecular Formula

C10H12BrN5O3

Molecular Weight

330.14 g/mol

IUPAC Name

(2R,3R,5S)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12BrN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1

InChI Key

MOFDAKHUBHRTST-OBXARNEKSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Br)N)CO

SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO

synonyms

2-BDA
2-bromo-3'-deoxyadenosine
3'-deoxy-2-bromoadenosine

Origin of Product

United States

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